4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
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Overview
Description
This compound is an organic molecule with several functional groups, including a cyano group (-CN), an ethoxy group (-OC2H5), an amino group (-NH2), an oxazole ring, and a benzenesulfonamide group. These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex, multi-ring structure due to the presence of the oxazole and benzene rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the cyano group could undergo transformations to form other functional groups, and the oxazole ring might be involved in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and unique spectroscopic properties .Scientific Research Applications
Photodynamic Therapy Applications
The compound has been explored in the context of photodynamic therapy. Specifically, a related zinc phthalocyanine derivative has shown potential as a Type II photosensitizer for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These features are critical for Type II mechanisms in photodynamic therapy, suggesting its potential application in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Drug Development and Antagonistic Properties
Compounds with structural similarities have been investigated for their potential as drug candidates. For instance, biphenylsulfonamide derivatives have been identified as novel series of endothelin-A selective antagonists, offering insights into the development of drugs with improved binding and functional activity (Murugesan et al., 1998). Additionally, various sulfonamide derivatives have been synthesized and assessed for alpha-blocking activities, suggesting potential applications in the treatment of conditions like hypertension (Sakurai et al., 1990).
Anticancer Research
Aminothiazole-paeonol derivatives, including benzenesulfonamide, have been synthesized and evaluated for their anticancer effects on multiple cancer cell lines. These compounds have shown significant inhibitory activity, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells, indicating their potential as lead compounds in developing anticancer agents (Tsai et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-cyano-5-(4-ethoxyanilino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-4-27-16-9-7-15(8-10-16)22-20-18(13-21)23-19(28-20)14-5-11-17(12-6-14)29(25,26)24(2)3/h5-12,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJVPVJPNYQSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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